molecular formula C9H11ClF3N3 B2812967 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl CAS No. 2007919-98-2

8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl

Cat. No. B2812967
M. Wt: 253.65
InChI Key: HOJGGFVNLDGIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl” is a synthetic analogue with potential psychotropic and anticataleptic activities . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs .

Scientific Research Applications

Synthesis and Chemical Properties

A series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones have been synthesized through the condensation of α-amino acid methyl ester derivatives. This synthesis pathway is significant for creating a variety of diazepine derivatives with potential pharmacological activities, highlighting the chemical versatility and utility of the core structure in generating novel compounds (El Bouakher et al., 2011). Additionally, novel synthesis methods have been developed to produce disubstituted 1,4-diazepines, indicating the ongoing interest in exploring the chemical space around diazepines for therapeutic discovery (Briel et al., 2010).

Structural and Analytical Studies

The molecular structure and dynamics of diazepine derivatives have been extensively studied, including X-ray crystallography and NMR techniques. These studies are crucial for understanding the conformational preferences and electronic properties of diazepine compounds, which can inform their reactivity and potential biological interactions (Núñez Alonso et al., 2020). Such detailed structural insights are foundational for the rational design of new compounds with desired properties.

Potential Biological Applications

While direct references to biological applications of the specific compound 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl are not provided in the abstracts, the research on closely related diazepine derivatives indicates a broad interest in exploring these compounds for potential pharmacological uses. For instance, the study of derivatives with affinity to GABAA-receptor subtypes suggests a line of investigation into the therapeutic potential of diazepine compounds in modulating neurotransmitter systems (Briel et al., 2010).

properties

IUPAC Name

8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-2-1-6-5-13-3-4-14-8(6)15-7;/h1-2,13H,3-5H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJGGFVNLDGIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl

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